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Compound of Interest

Compound Name: TDI-6118

Cat. No.: B12411538 Get Quote

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific

literature, patent databases, and clinical trial registries did not yield any specific preclinical data

for a compound designated "TDI-6118." The following technical guide provides a detailed

overview of the preclinical data analysis for SHP2 (Src homology 2-containing protein tyrosine

phosphatase 2) inhibitors as a class of therapeutic agents, using data from representative

compounds that are publicly disclosed. This guide is intended for researchers, scientists, and

drug development professionals.

Introduction to SHP2 as a Therapeutic Target
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that

plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated

protein kinase (MAPK), PI3K/Akt, and JAK/STAT signaling pathways, which are fundamental to

cellular processes like proliferation, survival, and differentiation.[2][3] Dysregulation of SHP2

activity, often through gain-of-function mutations, is implicated in various developmental

disorders and is a significant driver in a range of malignancies, including leukemia and solid

tumors.[3][4] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.

[1][5]

Quantitative Data Presentation
The following tables summarize key preclinical data for several well-characterized allosteric

SHP2 inhibitors. These compounds serve as examples to illustrate the typical potency and

efficacy observed in preclinical studies.
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Table 1: In Vitro Biochemical and Cellular Activity of Representative SHP2 Inhibitors

Compound Target Assay Type IC50 / EC50 Cell Line Reference

TNO155 SHP2
Biochemical

(Enzymatic)
4.3 nM - Novartis

SHP2

Cellular

(pERK

inhibition)

20 nM KYSE-520 Novartis

RMC-4630 SHP2
Biochemical

(Enzymatic)
2.3 nM -

Revolution

Medicines

SHP2

Cellular

(pERK

inhibition)

11 nM MIA PaCa-2
Revolution

Medicines

SHP099 SHP2
Biochemical

(Enzymatic)
70 nM - Novartis

SHP2

Cellular

(pERK

inhibition)

230 nM KYSE-520 Novartis

BBP-398 SHP2 Not specified
Potent &

selective
Not specified

BridgeBio

Pharma

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective

concentration) values are dependent on assay conditions and cell lines used. Data is compiled

from publicly available sources and may not be from direct head-to-head comparisons.

Table 2: In Vivo Antitumor Efficacy of Representative SHP2 Inhibitors in Xenograft Models
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Compound Cancer Model
Dosing
Regimen

Tumor Growth
Inhibition (TGI)

Reference

TNO155
KYSE-520

(Esophageal)

10 mg/kg, QD,

PO
>80% Novartis

RMC-4630
MIA PaCa-2

(Pancreatic)

25 mg/kg, QD,

PO
Significant

Revolution

Medicines

SHP099
M-NFS-60

(Myeloid)

100 mg/kg, BID,

PO
60% Novartis

P9 (Degrader)
KYSE-520

(Esophageal)
50 mg/kg, IP

Near complete

regression
[6]

QD: once daily; BID: twice daily; PO: oral administration; IP: intraperitoneal injection.

Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of

preclinical findings. Below are representative protocols for key experiments used to evaluate

SHP2 inhibitors.

SHP2 Biochemical Inhibition Assay
This assay determines the direct inhibitory activity of a compound on the SHP2 enzyme.

Reagents and Materials:

Recombinant full-length human SHP2 protein.

A dually phosphorylated peptide substrate (e.g., from IRS-1) to activate SHP2.[7]

A fluorescent phosphatase substrate, such as 6,8-Difluoro-4-methylumbelliferyl phosphate

(DiFMUP).[8]

Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).[8]

Test compound serially diluted in DMSO.
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384-well microplates.

Fluorescence plate reader.

Procedure:

1. Pre-incubate the SHP2 enzyme with the activating peptide to relieve autoinhibition.[3]

2. Add the test compound or vehicle (DMSO) to the wells of the microplate.

3. Add the pre-activated SHP2 enzyme to the wells.

4. Initiate the enzymatic reaction by adding the DiFMUP substrate.

5. Monitor the increase in fluorescence over time, which corresponds to the

dephosphorylation of DiFMUP.

6. Calculate the rate of reaction and determine the IC50 value by fitting the dose-response

data to a four-parameter logistic equation.

Cellular Phospho-ERK (pERK) Inhibition Assay
This cell-based assay assesses the ability of an inhibitor to block SHP2-mediated signaling

downstream to ERK.

Reagents and Materials:

Cancer cell line with activated RTK signaling (e.g., KYSE-520, MIA PaCa-2).

Complete cell culture medium.

Test compound.

Lysis buffer.

Antibodies: anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH).

SDS-PAGE and Western blotting equipment.
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Procedure:

1. Seed cells in multi-well plates and allow them to adhere.

2. Treat cells with various concentrations of the SHP2 inhibitor or vehicle for a specified time.

3. Lyse the cells and quantify the protein concentration.

4. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

5. Probe the membrane with primary antibodies against p-ERK and total ERK.

6. Incubate with a corresponding secondary antibody and detect the signal using

chemiluminescence.

7. Quantify the band intensities and normalize the p-ERK signal to total ERK.

8. Determine the EC50 value for p-ERK inhibition.

In Vivo Xenograft Tumor Model
This protocol evaluates the antitumor efficacy of an SHP2 inhibitor in a living organism.

Materials:

Immunocompromised mice (e.g., nude or NOD/SCID).[9]

Human cancer cell line for implantation.

Matrigel (optional).

Test compound formulated for in vivo administration.

Calipers for tumor measurement.

Procedure:

1. Subcutaneously implant cancer cells into the flank of the mice.[10]
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2. Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).[11]

3. Randomize mice into vehicle control and treatment groups.[9]

4. Administer the SHP2 inhibitor or vehicle according to the specified dosing regimen.[11]

5. Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[9]

6. Continue treatment until tumors in the control group reach a predetermined endpoint size

or for a specified duration.

7. Calculate the percentage of tumor growth inhibition (TGI) compared to the vehicle control

group.

8. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., pERK

levels).[11]

Mandatory Visualizations
SHP2 Signaling Pathway
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Caption: SHP2 signaling pathway and the point of allosteric inhibition.
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Experimental Workflow for In Vivo Xenograft Study
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Caption: A typical workflow for an in vivo xenograft efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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